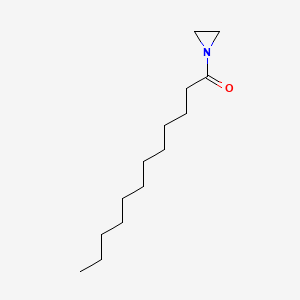
Aziridine, 1-lauroyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-lauroyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The lauroyl group attached to the aziridine ring enhances its lipophilicity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
Aziridine, 1-lauroyl- can be synthesized through various methods. One common approach involves the reaction of lauroyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with good efficiency.
Another method involves the ring-opening of epoxides with amines, followed by acylation with lauroyl chloride
Industrial Production Methods
Industrial production of aziridines often involves the use of aminoethanol as a starting material. The Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
化学反応の分析
Types of Reactions
Aziridine, 1-lauroyl- undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The lauroyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to oxidize aziridines to aziridine N-oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce aziridines to amines.
Major Products Formed
Nucleophilic Ring-Opening: The major products are amines, alcohols, or thiols, depending on the nucleophile used.
Oxidation: Aziridine N-oxides are the primary products.
Reduction: The primary products are amines.
科学的研究の応用
Aziridine, 1-lauroyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of aziridine, 1-lauroyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes, leading to biological effects such as DNA alkylation and enzyme inhibition .
類似化合物との比較
Aziridine, 1-lauroyl- can be compared with other aziridine derivatives and similar three-membered heterocycles:
Aziridine: The parent compound, aziridine, is less lipophilic and has different reactivity compared to aziridine, 1-lauroyl-.
Ethylene Oxide: A three-membered oxygen-containing heterocycle, ethylene oxide, is less reactive than aziridines but is widely used in industrial applications.
Conclusion
Aziridine, 1-lauroyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form strong bonds make it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
特性
CAS番号 |
48163-10-6 |
|---|---|
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC名 |
1-(aziridin-1-yl)dodecan-1-one |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-15/h2-13H2,1H3 |
InChIキー |
XLOMPIAMFZQSFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)N1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


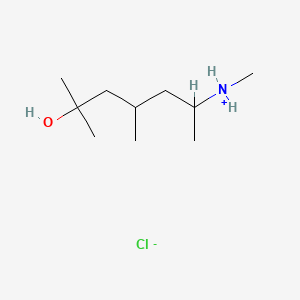
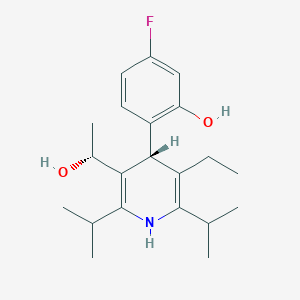
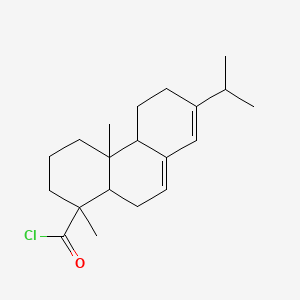

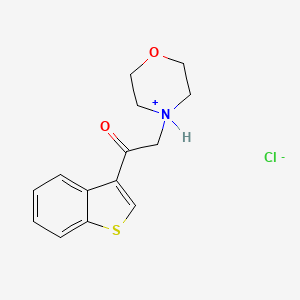
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)



![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)

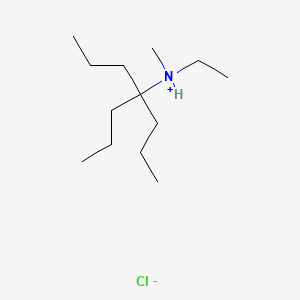
![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)
